tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate

Purity specification Analytical quality control Vendor comparison

Generic substitution of dihydropyridine intermediates frequently causes reactivity mismatches, lower yields, and additional purification burdens in multi-step synthesis. tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (CAS 873551-20-3) resolves this with its uniquely orthogonal Boc/4-cyano protection strategy. • Orthogonal Boc group survives diverse transformations; patented catalytic method reduces synthetic sequence from 5 to 3 steps while maintaining 85-90% yield. • Computed LogP 1.2 & TPSA 53.3 Ų predict superior passive brain penetration versus 4-oxo analogs - preferred scaffold for CNS-penetrant kinase inhibitors & mGluR modulators. • Available in 95% (HTS library construction) and 97% (lead optimization) purity grades with full NMR/HPLC/GC documentation. In stock for immediate dispatch.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 873551-20-3
Cat. No. B592309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate
CAS873551-20-3
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=CC1)C#N
InChIInChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13/h4H,5-7H2,1-3H3
InChIKeyQFQAHPXXVKMPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate Overview


tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate (CAS 873551-20-3) is a Boc-protected 4-cyano-dihydropyridine derivative with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol [1]. It belongs to the dihydropyridine class, which is widely recognized for its utility as synthetic intermediates in medicinal chemistry and as scaffolds for calcium channel modulators [2]. The compound features a tert‑butyloxycarbonyl (Boc) protecting group that enhances stability and allows for selective deprotection under mild acidic conditions, and a cyano group at the 4‑position that serves as a versatile handle for further functionalization . Its commercial availability from multiple vendors in purities ranging from 95% to 97%, along with comprehensive analytical documentation, makes it a readily accessible building block for drug discovery and agrochemical research .

Why Generic Substitution Fails


Generic substitution of tert‑Butyl 4‑cyano‑5,6‑dihydropyridine‑1(2H)‑carboxylate with other dihydropyridine intermediates (e.g., tert‑butyl 4‑oxopiperidine‑1‑carboxylate or unprotected 4‑cyano‑dihydropyridine) is not advisable because even minor structural variations lead to significant differences in reactivity, stability, and downstream synthetic outcomes [1]. The combination of the Boc protecting group and the 4‑cyano substituent uniquely balances nucleophilic stability and electrophilic potential; the Boc group shields the amine from undesired side reactions during multi‑step sequences, while the cyano group provides a site for nucleophilic addition or conversion to a carboxylic acid, tetrazole, or amide . Alternative compounds lack this precise orthogonal protection strategy or offer a less favorable reactivity profile, resulting in lower yields, more purification steps, or incompatible functional group tolerance in complex medicinal chemistry programs [2].

Quantitative Differentiation vs. Key Comparators


Purity and Analytical QC Comparison

Commercially available tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is offered at two distinct purity tiers: a 95% grade (AKSci, ChemShuttle) and a 97% grade with comprehensive analytical documentation including NMR, HPLC, and GC batch reports (Bidepharm, CoolPharm) . The 97% grade provides 2% higher purity and, crucially, includes multiple orthogonal QC methods that verify structural identity and homogeneity, whereas the 95% grade typically lacks such detailed characterization .

Purity specification Analytical quality control Vendor comparison

Pd-Catalyzed Cyanation Yield Advantage

A documented synthesis of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate via Pd‑catalyzed cyanation of the corresponding triflate intermediate (6.0 g) with zinc cyanide gave 3.5 g of isolated product, corresponding to a 58% yield . In contrast, classical Hantzsch dihydropyridine syntheses typically require multi‑component condensations that often result in yields below 40% for this substitution pattern [1].

Synthesis yield Pd-catalyzed cyanation Process efficiency

Physicochemical Profile and BBB Penetration

Computed properties of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate include an XLogP3 of 1.2 and a topological polar surface area (TPSA) of 53.3 Ų [1]. These values lie within the optimal ranges for CNS drug candidates (LogP 1–3, TPSA < 90 Ų) [2]. By comparison, the corresponding 4‑oxo analog (tert‑butyl 4‑oxopiperidine‑1‑carboxylate) has a TPSA of ~66 Ų and a LogP of ~0.8, making it less likely to cross the blood‑brain barrier [3].

Physicochemical properties Drug-likeness Blood-brain barrier penetration

Boc Stability and Synthetic Step Reduction

The Boc protecting group of tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate remains stable under a wide range of nucleophilic and basic conditions, yet can be cleaved cleanly with TFA or HCl [1]. A 2023 patent application disclosed a novel catalytic system that reduces the total number of synthetic steps from five to three when using this Boc‑protected intermediate, while maintaining a high yield of 85–90% [2].

Protecting group stability Synthetic efficiency Step count reduction

Commercial Availability and Pricing Comparison

tert-Butyl 4-cyano-5,6-dihydropyridine-1(2H)-carboxylate is available from multiple suppliers, with 100 mg pricing varying widely: $129 (Chemenu, 97% purity) to £675 (Fluorochem) [1]. The price disparity is directly correlated with the level of analytical characterization and the vendor's quality assurance processes.

Commercial availability Pricing Procurement

Recommended Applications


High-Purity Grade for Lead Optimization

When entering lead optimization or preparing material for in vivo efficacy studies, the 97% purity grade with full NMR/HPLC/GC documentation (available from Bidepharm or CoolPharm) should be specified. The 2% higher purity and comprehensive QC minimize the risk of impurity‑driven false positives or toxicity . This grade is directly supported by the vendor comparison data in Evidence Item 1.

CNS Drug Discovery and BBB Penetration

For projects targeting central nervous system disorders, the compound’s computed LogP of 1.2 and TPSA of 53.3 Ų predict better passive brain penetration than the 4‑oxo analog [1]. This makes it a preferred starting scaffold for CNS‑penetrant kinase inhibitors or mGluR modulators, as supported by the physicochemical comparison in Evidence Item 3.

Boc Protection for Synthetic Efficiency

In synthetic routes requiring orthogonal protection, the Boc group of this intermediate can be retained through several transformations and removed under mild acidic conditions. A patented catalytic method reduces the synthetic sequence from 5 to 3 steps while maintaining 85–90% yield, a clear advantage for process efficiency [2] (Evidence Item 4).

Cost-Effective Grade for Library Synthesis

For initial high‑throughput screening library construction, the 95% purity grade (AKSci, ChemShuttle) offers a more economical entry point. The lower price allows larger quantities to be purchased for parallel synthesis, with the understanding that further purification may be required before advanced testing [3] (Evidence Item 5).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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